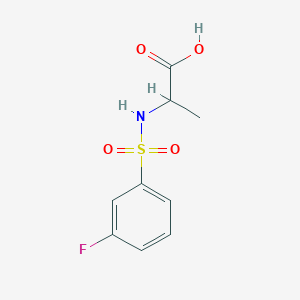

((3-Fluorophenyl)sulfonyl)alanine

Description

Significance of Sulfonamide Functional Groups in Bioactive Molecules

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents. researchgate.net Since the discovery of sulfonamide antibacterial drugs, this motif has been incorporated into drugs for a vast range of diseases, including those targeting cancer, diabetes, and central nervous system disorders. researchgate.net

The utility of the sulfonamide group stems from its unique combination of properties. It is a strong electron-withdrawing group, chemically stable, and resistant to metabolic breakdown. researchgate.netvulcanchem.com Its tetrahedral geometry and ability to act as a hydrogen bond donor and acceptor allow it to serve as a versatile structural mimic (isostere) for other functional groups, such as amides or carboxylic acids, while offering improved metabolic stability. vulcanchem.com This stability and the specific three-dimensional arrangement of the sulfonyl group make it a "privileged" structure in the design of bioactive molecules. vulcanchem.comtandfonline.com

Role of Fluorinated Amino Acids as Unnatural Building Blocks in Peptidomimetics and Chemical Probes

Fluorine has become a vital element in modern medicinal chemistry. cymitquimica.com Incorporating fluorine into amino acids to create "unnatural" building blocks can dramatically alter the properties of peptides and proteins. cymitquimica.comresearchgate.net The high electronegativity and small size of the fluorine atom can influence a molecule's acidity, basicity, conformation, and metabolic stability. researchgate.net

Fluorinated amino acids are particularly valuable in the design of peptidomimetics—molecules that mimic the structure and function of peptides. cymitquimica.com The introduction of fluorine can enhance the stability of the peptide backbone against enzymatic degradation. fluorochem.co.uk Furthermore, fluorinated amino acids serve as powerful tools in chemical biology, enabling techniques like ¹⁹F NMR spectroscopy to probe protein structure and function. fluorochem.co.uk The strategic placement of fluorine can lead to improved binding affinity with biological targets and enhanced pharmacokinetic properties, making these building blocks highly sought after in drug discovery. researchgate.netbldpharm.com

Historical Context of Alanine (B10760859) Derivatives in Medicinal Chemistry Research

Alanine, a simple, non-essential amino acid, has long been a fundamental component in biochemical and medicinal chemistry research. medchemexpress.com Its derivatives have been explored for a wide range of therapeutic applications. nih.gov Alanine derivatives are integral to the study of enzyme mechanisms and have been used to develop enzyme inhibitors. For example, alanine racemase, an enzyme essential for bacterial cell wall biosynthesis, is a key target for the development of novel antibiotics, and various alanine derivatives have been evaluated as inhibitors. mdpi.comsemanticscholar.org

The modification of the alanine structure provides a scaffold for creating vast libraries of compounds for structure-activity relationship (SAR) studies. nih.gov By altering the substituents on the alanine backbone, researchers can fine-tune the molecule's properties to improve its efficacy and selectivity for a specific biological target, such as aminopeptidases in cancer therapy. acs.org The versatility and biological relevance of the alanine scaffold ensure its continued importance in the development of new therapeutic agents. medchemexpress.com

Overview of Research Trajectories for ((3-Fluorophenyl)sulfonyl)alanine

While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, its chemical structure suggests several potential research trajectories based on studies of related N-arylsulfonyl amino acids. These compounds are actively investigated for various biological activities.

The primary synthesis route for such compounds typically involves the reaction of an amine (in this case, alanine) with a sulfonyl chloride (3-fluorobenzenesulfonyl chloride). chimia.ch Research in this area often focuses on developing and optimizing synthetic methods. cymitquimica.com

Based on analogous structures, research on this compound could be directed toward several therapeutic areas:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, notably carbonic anhydrases and metallo-β-lactamases. acs.orgmdpi.com The combination of the sulfonamide group with an amino acid scaffold is a common strategy for designing inhibitors that target the active sites of these enzymes. mdpi.com N-arylsulfonyl derivatives of indole-2-carboxamide, for instance, have been identified as inhibitors of galectin-3 and galectin-8, which are implicated in cancer and fibrosis.

Antimicrobial Agents: N-sulfonyl amino acid amides have shown promise as fungicides, particularly against plant pathogens like Phytophthora infestans. bldpharm.com Additionally, N-arylsulfonylindole analogs have been synthesized and evaluated as potential antibacterial agents.

Anticancer and Other Therapeutic Areas: The broader class of sulfonamide derivatives has been explored for numerous applications, including the development of anticancer, anti-inflammatory, and antiviral agents. The unique substitution pattern of this compound could confer novel biological activities within these domains.

The presence of the 3-fluorophenyl group is significant, as fluorine substitution is a key strategy in modern drug design to modulate electronic properties and metabolic stability. researchgate.net Future research would likely involve the synthesis of this compound and its derivatives, followed by screening against a variety of biological targets to identify and characterize any potential therapeutic utility.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | 3-(((3-fluorophenyl)sulfonyl)amino)propanoic acid |

| Molecular Formula | C₉H₁₀FNO₄S |

| Molecular Weight | 247.24 g/mol |

| CAS Number | 690646-10-7 |

| Boiling Point | 441.8°C at 760 mmHg |

| Density | 1.438 g/cm³ |

| pKa | 4.16 (Predicted) |

Table generated from data in sources .

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGWMBJILJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Fluorophenyl Sulfonyl Alanine

Established Synthetic Routes for ((3-Fluorophenyl)sulfonyl)alanine

The foundational methods for synthesizing this compound primarily involve the formation of a sulfonamide bond between a fluorinated phenylsulfonyl moiety and the amino acid alanine (B10760859).

Nucleophilic Sulfonylation of Alanine Amino Group

A principal and direct method for the synthesis of this compound involves the nucleophilic attack of the amino group of alanine on 3-fluorophenylsulfonyl chloride. This reaction forms the stable sulfonamide linkage that characterizes the target molecule. The general reaction involves the use of a suitable base to deprotonate the amino group of alanine, thereby increasing its nucleophilicity and facilitating the reaction with the sulfonyl chloride.

The reaction is typically carried out in a suitable solvent that can dissolve both the alanine starting material (often as a salt) and the 3-fluorophenylsulfonyl chloride. The choice of base is critical to the success of the reaction, with common bases including sodium hydroxide, potassium carbonate, and organic amines like triethylamine.

Reaction Condition Optimization: pH, Solvent Systems (e.g., Tetrahydrofuran, Dichloromethane), and Temperature Control

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often fine-tuned include pH, the solvent system, and temperature.

pH Control: Maintaining an appropriate pH is crucial. The amino group of alanine needs to be sufficiently nucleophilic, which is favored under basic conditions. However, excessively high pH can lead to hydrolysis of the sulfonyl chloride and other side reactions. Therefore, a careful balance is required, often achieved through the use of buffer systems or the controlled addition of a base.

Solvent Systems: The choice of solvent can significantly impact the reaction rate and yield. A variety of solvents have been explored, with the selection depending on the specific form of the alanine starting material and the desired reaction conditions.

Tetrahydrofuran (THF): A common ethereal solvent that can dissolve a range of organic compounds.

Dichloromethane (DCM): A chlorinated solvent that is often used for its ability to dissolve both polar and nonpolar reactants.

Water: Often used in biphasic systems with an organic solvent, particularly when using inorganic bases.

The optimal solvent system is one that ensures good solubility of the reactants and facilitates the interaction between the nucleophile and the electrophile.

Temperature Control: The reaction temperature influences the rate of the sulfonylation reaction. While higher temperatures can accelerate the reaction, they can also promote the formation of undesired byproducts. Conversely, lower temperatures can improve selectivity but may require longer reaction times. Optimization studies often involve running the reaction at various temperatures, from room temperature down to 0°C or even lower, to find the ideal balance between reaction speed and product purity. researchgate.netresearchgate.netwhiterose.ac.ukrsc.orgdb-thueringen.de

Table 1: Optimization of Reaction Conditions for Nucleophilic Sulfonylation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |

|---|---|---|---|---|

| Base | Triethylamine | Potassium Carbonate | Sodium Hydroxide | To control pH and activate the amine for nucleophilic attack. |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile (B52724) | To ensure solubility of reactants and facilitate the reaction. |

| Temperature | 0 °C | Room Temperature | 40 °C | To balance reaction rate and minimize side product formation. |

| Reactant Ratio | 1:1 | 1:1.2 | 1:1.5 | To drive the reaction to completion and maximize yield. |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Consequently, the development of stereoselective synthetic methods to produce pure enantiomers of this compound is of great importance.

Chiral Auxiliaries and Catalytic Asymmetric Methods

One established strategy for controlling stereochemistry is the use of chiral auxiliaries. bath.ac.ukwikipedia.org These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to the alanine backbone prior to the sulfonylation step. bioorganica.com.uaresearchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of amino acids. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach to stereoselective synthesis. These methods utilize a chiral catalyst to control the stereochemistry of the reaction. While specific examples for the direct asymmetric sulfonylation of alanine to form this compound are not extensively documented in the provided search results, the principles of catalytic asymmetric synthesis are broadly applicable to the synthesis of chiral amino acid derivatives. nih.govpsu.educhemrxiv.orgrsc.orgharvard.eduysu.am For instance, a chiral catalyst could be employed in a key bond-forming step that establishes the stereocenter at the alpha-carbon of the alanine moiety.

Chemo-Enzymatic Strategies Utilizing Amino Acid Precursors

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.govd-nb.inforu.nl This approach is particularly powerful for the synthesis of enantiomerically pure amino acids. biorxiv.orgdtu.dk

A common chemo-enzymatic strategy involves the use of enzymes such as amino acid dehydrogenases or transaminases. biorxiv.org For example, a prochiral precursor, such as 3-((3-fluorophenyl)sulfonylamino)-2-oxopropanoic acid, could be subjected to stereoselective reduction of the keto group and subsequent amination catalyzed by an appropriate enzyme to yield the desired enantiomer of this compound. dtu.dk

Another approach involves the enzymatic resolution of a racemic mixture of this compound. In this method, an enzyme, such as an acylase or a protease, selectively acts on one enantiomer, allowing for the separation of the two. For instance, if a racemic mixture of N-acetyl-((3-fluorophenyl)sulfonyl)alanine is treated with an acylase, the enzyme may selectively hydrolyze the acetyl group from one enantiomer, which can then be separated from the unreacted acetylated enantiomer.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. bath.ac.ukwikipedia.orgbioorganica.com.uabeilstein-journals.org | Well-established, high diastereoselectivity often achievable. researchgate.net | Requires additional steps for attachment and removal of the auxiliary, not atom-economical. bath.ac.uk |

| Catalytic Asymmetric Methods | A small amount of a chiral catalyst is used to control the stereochemistry. nih.govpsu.educhemrxiv.orgrsc.orgharvard.eduysu.am | Atom-economical, can be highly enantioselective. | Development of a suitable catalyst can be challenging. |

| Chemo-Enzymatic Synthesis | Combines chemical synthesis with highly selective enzymatic transformations. nih.govnih.govd-nb.inforu.nlbiorxiv.orgdtu.dk | High enantioselectivity, mild reaction conditions. | Enzymes can be sensitive to reaction conditions, substrate scope may be limited. |

Advanced Synthetic Transformations for Analog Development

The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves modifying the core structure to explore how changes in the molecule affect its biological activity. Advanced synthetic transformations are employed to create a diverse range of analogs.

One area of focus is the modification of the aromatic ring. The fluorine substituent can be moved to the ortho or para positions, or replaced with other functional groups such as chloro, bromo, or methyl groups. This can be achieved by starting with the appropriately substituted phenylsulfonyl chloride.

Another avenue for analog development is the modification of the alanine backbone. For example, the methyl group of alanine could be replaced with other alkyl or functionalized groups. This often requires starting with a different amino acid or using more complex synthetic routes involving C-H functionalization or alkylation of a suitable precursor. acs.org

Furthermore, the sulfonamide linkage itself can be modified. For instance, the nitrogen atom could be alkylated, or the entire sulfonyl group could be replaced with other bioisosteric groups to explore the impact on the compound's properties. These transformations often require multi-step synthetic sequences and the use of modern synthetic methodologies.

Exploration of Cross-Coupling Reactions for Aryl Modifications

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic compounds. nrochemistry.com In the context of this compound, these reactions are primarily used to introduce or modify the fluorophenyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are widely employed. nrochemistry.combeilstein-journals.org For instance, the Suzuki-Miyaura coupling can be used to link a fluorophenylboronic acid with a suitable alanine derivative bearing a leaving group (e.g., a halide or triflate) on the sulfonyl moiety. beilstein-journals.org The choice of catalyst, ligand, and base is critical for achieving high yields and conversions. For example, Pd(dppf)Cl2 has been identified as an effective catalyst that simplifies purification, and potassium carbonate is a commonly used base. beilstein-journals.org

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative, particularly in photoredox dual catalysis systems for the sulfonylation of aryl halides. nih.gov This method allows for the formation of diverse aromatic sulfones at room temperature and demonstrates excellent functional group tolerance. nih.gov

A summary of common cross-coupling reactions is provided in the table below.

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester + Organic halide/triflate | Palladium catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper co-catalyst | C-C |

| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | Palladium catalyst, Base | C-N |

| Nickel/Photoredox Sulfonylation | Sodium sulfinate + Aryl/vinyl halide | Nickel catalyst, Photocatalyst | C-S |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times and often improving yields compared to conventional heating methods. jocpr.comnih.gov This technique is particularly beneficial for the synthesis of sulfonamide derivatives. jocpr.comresearchgate.net

In the synthesis of related sulfonamides, microwave irradiation has been shown to reduce reaction times from hours to minutes. jocpr.comnih.gov For example, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, was significantly accelerated using microwave heating at 160°C. nih.gov This approach not only enhances efficiency but also promotes greener chemistry by reducing energy consumption. rsc.org The synthesis of various chalcones, which can be precursors or related structures, has also been efficiently achieved using microwave irradiation, with reactions completing in 1-2 minutes at 80°C. mdpi.com

Derivatization Strategies for Structural Elucidation and Functionalization

Derivatization is a key strategy for both confirming the structure of a synthesized compound and for creating analogues with modified properties. sci-hub.senih.gov This process involves chemically modifying a functional group to facilitate analysis or to explore structure-activity relationships. sci-hub.se

For amino acids like this compound, the amino and carboxylic acid groups are common targets for derivatization. For instance, the amino group can be acylated or reacted with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to aid in purification and characterization by liquid chromatography-mass spectrometry (LC-MS). researchgate.net A recent study utilized a chemical derivatization-based LC-MS/MS approach with dimethylamino-naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) to identify numerous acylated glycine (B1666218) and alanine metabolites. nih.gov

Derivatization can also be employed to enhance the detectability of analytes in bioanalysis. sci-hub.se For example, modifying the analyte to improve its ionization efficiency in mass spectrometry or its chromatographic behavior is a common practice. researchgate.netresearchgate.net

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is crucial to ensure high purity. Common techniques include:

Chromatography: Column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are extensively used to separate the desired compound from unreacted starting materials and byproducts. beilstein-journals.orgnih.gov

Crystallization: This technique is often used for the final purification step to obtain a highly pure crystalline solid.

Extraction: Liquid-liquid extraction is a standard workup procedure to remove impurities based on their differential solubility in immiscible solvents. sci-hub.se

Characterization of the synthesized compounds is performed using a variety of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. jocpr.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns. jocpr.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. mdpi.com

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its identity.

The kinetic parameters of related enzymes, such as alanine racemase, are often determined to understand their function, with Km and Vmax values being key indicators of enzyme-substrate affinity and maximum reaction velocity. nih.gov

Structure Activity Relationship Sar Studies of 3 Fluorophenyl Sulfonyl Alanine and Its Analogues

Influence of 3-Fluorophenyl Moiety on Molecular Interactions

The 3-fluorophenyl group is a key determinant of the compound's interaction with its biological target. The presence and position of the fluorine atom significantly influence the electronic properties, hydrophobicity, and steric profile of the molecule.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect on the phenyl ring. In the meta position, this effect is primarily inductive, altering the charge distribution across the ring and influencing the acidity of the sulfonamide N-H group. This modulation of electronic properties can be critical for the formation of hydrogen bonds or other electrostatic interactions with a biological target. nih.gov

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. mdpi.com This means that its introduction at the meta position does not significantly increase the bulk of the phenyl ring, allowing the molecule to fit into binding pockets that might not accommodate larger substituents. nih.gov This subtle alteration allows for fine-tuning of electronic properties without drastic changes in molecular shape.

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom generally increases the lipophilicity of a molecule. nih.gov This is because the highly polarized C-F bond has a weak ability to participate in hydrogen bonding with water, leading to a less favorable interaction with the aqueous environment and a preference for lipid-rich environments. nih.gov

Table 1: Predicted Lipophilicity of Phenylsulfonylalanine Analogues

| Compound | Predicted LogP | Predicted Water Solubility |

|---|---|---|

| ((Phenyl)sulfonyl)alanine | 0.85 | 1.2 g/L |

| ((2-Fluorophenyl)sulfonyl)alanine | 1.15 | 0.7 g/L |

| ((3-Fluorophenyl)sulfonyl)alanine | 1.15 | 0.7 g/L |

| ((4-Fluorophenyl)sulfonyl)alanine | 1.15 | 0.7 g/L |

Note: These values are computationally predicted and serve for illustrative comparison.

Role of the Sulfonamide Linkage in Bioactivity and Conformational Dynamics

The sulfonamide group (-SO₂NH-) is a common functional group in a wide array of therapeutic agents due to its unique chemical properties. nih.govresearchgate.net It is a stable, non-hydrolyzable linker that can act as a hydrogen bond donor (the N-H group) and acceptor (the two oxygen atoms). This allows for the formation of strong and specific interactions with biological targets.

Contributions of the Alanine (B10760859) Backbone to Target Recognition and Specificity

The alanine portion of the molecule provides a chiral center and functional groups—the carboxylic acid and the amino group (as part of the sulfonamide)—that can be crucial for target recognition. Amino acids are the building blocks of proteins, and incorporating an amino acid moiety into a drug molecule can facilitate interactions with enzymes or receptors that naturally bind to peptides. nih.govresearchgate.net

The stereochemistry of the alanine backbone (L- or D-alanine) can have a profound impact on biological activity. Biological systems are chiral, and often only one enantiomer of a drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The specific stereoisomer of this compound would likely exhibit differential binding to a chiral target.

The carboxylic acid group of the alanine backbone is typically ionized at physiological pH, carrying a negative charge. This allows for the formation of strong ionic interactions or salt bridges with positively charged residues (such as lysine (B10760008) or arginine) in a protein's active site.

Comparative Analysis with Positional Isomers and Non-Fluorinated Analogues for Target Selectivity

The position of the fluorine atom on the phenyl ring can significantly impact the biological activity and selectivity of the compound. While the meta-substituted isomer is the focus, a comparison with the ortho- and para-isomers, as well as the non-fluorinated parent compound, is essential for a complete SAR understanding.

Ortho-substitution: A fluorine atom at the ortho position would be in close proximity to the sulfonamide linkage. This could lead to intramolecular hydrogen bonding or steric hindrance that restricts the conformation of the molecule, potentially pre-organizing it for binding to a specific target or, conversely, preventing it from adopting the necessary conformation.

Para-substitution: A fluorine atom at the para position would exert its electronic influence more directly on the sulfonamide group through resonance. This can alter the pKa of the sulfonamide N-H and its hydrogen bonding capabilities.

Non-fluorinated analogue: Comparing the fluorinated isomers to the non-fluorinated ((phenyl)sulfonyl)alanine allows for the isolation of the effects of fluorine substitution. Any observed increase or decrease in activity can be attributed to the electronic, steric, and lipophilic contributions of the fluorine atom.

Table 2: Illustrative Comparison of Biological Activity

| Compound | Target Affinity (Hypothetical IC₅₀, µM) | Selectivity (Hypothetical Fold-Difference) |

|---|---|---|

| ((Phenyl)sulfonyl)alanine | 10 | 1 |

| ((2-Fluorophenyl)sulfonyl)alanine | 5 | 2 |

| This compound | 2 | 5 |

| ((4-Fluorophenyl)sulfonyl)alanine | 8 | 1.25 |

Note: This table is for illustrative purposes to demonstrate the potential impact of fluorine position on activity and selectivity and does not represent actual experimental data.

Rational Design Principles for Modulating Biological Potency and Selectivity

Based on the SAR principles discussed, several rational design strategies can be proposed to modulate the biological potency and selectivity of this compound. nih.govazolifesciences.compatsnap.com

Modification of the Phenyl Ring: Introducing additional substituents on the phenyl ring could further enhance binding affinity. For example, a small electron-donating group could be added to fine-tune the electronic properties, or a bulkier group could be used to probe for additional binding pockets.

Alteration of the Amino Acid Backbone: Replacing alanine with other amino acids (e.g., valine for increased lipophilicity or aspartic acid for an additional negative charge) could lead to improved interactions with the target. The stereochemistry of the amino acid is also a critical point for optimization.

Modification of the Sulfonamide Linkage: While the sulfonamide itself is generally a stable linker, N-alkylation could be explored. This would remove the hydrogen bond donating capability but might improve cell permeability.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Profiles of ((3-Fluorophenyl)sulfonyl)alanine

The potential for a chemical compound to act as an enzyme inhibitor is a critical aspect of its biological profile. This section explores the inhibitory activity of this compound against several key enzymes.

Characterization of Inhibitory Activity Against Carbonic Anhydrase Isoenzymes

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.goveuropeanreview.org These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. nih.govnih.gov The sulfonamide group (R-SO₂NH₂) is a well-established pharmacophore for carbonic anhydrase inhibitors, with the anionic form of the sulfonamide binding to the zinc ion in the enzyme's active site. nih.govnih.gov

Despite the presence of a sulfonyl group in this compound, a detailed search of scientific literature did not yield specific studies characterizing its inhibitory activity against various human carbonic anhydrase (hCA) isoenzymes such as hCA I, II, IX, or XII. Consequently, inhibition constants (Kᵢ) or IC₅₀ values for this compound against these enzymes are not available in the reviewed literature. One study on related compounds noted that a derivative with a fluorine at the para-position (4-fluoro) of the phenyl ring was a much less effective hCA I inhibitor than the unsubstituted analog, but specific data for the 3-fluoro isomer remains unreported. nih.gov

Studies on Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the synaptic signal. plos.orgmdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.netresearchgate.net

A comprehensive review of available scientific research found no studies specifically evaluating the inhibitory effect of this compound on acetylcholinesterase. Therefore, data regarding its potency (e.g., IC₅₀ or Kᵢ values) as an AChE inhibitor is not documented.

Evaluation as an Alanine (B10760859) Racemase Inhibitor

Alanine racemase is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. researchgate.netacs.org As this enzyme is absent in humans, it is considered an attractive target for the development of novel antibacterial agents. researchgate.netnih.gov

Searches of scientific and patent literature did not identify any studies that have evaluated or reported on this compound as an inhibitor of alanine racemase. While related molecules such as 3-fluoro-D-alanine are known inhibitors of this enzyme, no such data exists for the N-sulfonylated alanine derivative . researchgate.net

Inhibition of Other Relevant Enzymes (e.g., Kinases like p38α)

The p38 mitogen-activated protein (MAP) kinases are key components of signaling pathways that respond to stress stimuli and regulate inflammatory processes. heraldopenaccess.us Specifically, the p38α isoform is a well-established target for the development of anti-inflammatory drugs. nih.govcolumbia.edu

An extensive literature search did not reveal any screening data or specific inhibitory studies for this compound against p38α kinase or other related kinases. Although many kinase inhibitors feature substituted phenyl rings, no specific research has been published on the activity of this compound in this context. nih.gov

Molecular Mechanisms of Target Binding and Ligand-Receptor Interactions

Understanding how a compound binds to its target protein is fundamental to drug design and development. This involves studying both the strength of the interaction (affinity) and the rates at which it binds and unbinds (kinetics).

Investigation of Binding Affinities and Kinetics (In Vitro Studies)

The interaction between a ligand and its receptor is characterized by its binding affinity (often expressed as the dissociation constant, Kᴅ) and its kinetic rate constants for association (kₐ or kₒₙ) and dissociation (kₔ or kₒff). nih.govnottingham.ac.uk These parameters can be measured using various in vitro techniques, such as surface plasmon resonance (SPR).

A thorough review of the scientific literature found no published in vitro studies investigating the binding affinity or kinetics of this compound with any of its potential enzyme targets, including carbonic anhydrases, acetylcholinesterase, alanine racemase, or p38α kinase. As a result, quantitative data on its binding mechanisms, such as Kᴅ, kₐ, or kₔ values, are not available.

Data Tables

Impact on Protein Stability and Conformational Changes

The incorporation of non-natural amino acids, such as this compound, into peptides and proteins can significantly influence their structural integrity and conformational dynamics. The unique physicochemical properties of the 3-fluorophenylsulfonyl group, including its size, electronegativity, and potential for specific non-covalent interactions, can lead to altered folding patterns and enhanced stability.

The conformational changes induced by this compound can be observed using various biophysical techniques, such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). These methods allow for the detailed characterization of the secondary and tertiary structure of the modified peptides, providing insights into the specific dihedral angles and intramolecular distances that are influenced by the presence of this non-natural amino acid.

The table below summarizes the potential impacts of this compound incorporation on protein and peptide characteristics.

| Feature | Observation | Potential Structural Consequence |

| Hydrogen Bonding | The sulfonyl group acts as a hydrogen bond acceptor. | Stabilization of secondary structures like β-turns and helices. |

| Steric Effects | The bulky 3-fluorophenylsulfonyl group restricts conformational freedom. | Induction of specific backbone torsion angles (phi/psi). |

| Multipolar Interactions | The fluorine atom can interact with backbone carbonyl groups. | Increased rigidity and stabilization of the local conformation. |

Interactions with Biological Pathways at the Cellular Level (excluding clinical outcomes)

The structural integrity of the bacterial cell wall is crucial for survival, making its biosynthetic pathway an attractive target for antimicrobial agents. One of the key enzymes in this pathway is alanine racemase (Alr), which catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer. The inhibition of Alr leads to a depletion of D-alanine, thereby disrupting cell wall synthesis and ultimately causing cell lysis.

This compound has been investigated as a potential inhibitor of alanine racemase. This compound acts as an amino acid analogue that can bind to the active site of the enzyme. The proposed mechanism of inhibition involves the formation of a covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of Alr. The electrophilic nature of the sulfonyl group, enhanced by the electron-withdrawing fluorine atom, facilitates this interaction. By irreversibly binding to the PLP cofactor, this compound effectively inactivates the enzyme, preventing the production of D-alanine.

The consequence of this inhibition at the cellular level is a compromised cell wall. Bacteria treated with such inhibitors exhibit morphological changes, including cell swelling and eventual lysis, which are characteristic of agents that interfere with peptidoglycan synthesis. The disruption of this fundamental process underscores the potential of this compound and related compounds as probes for studying bacterial cell wall biogenesis.

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of non-natural amino acids like this compound into peptide sequences is a promising strategy to enhance their stability against proteolytic cleavage.

The mechanism by which this compound confers protease resistance is twofold. Firstly, the bulky 3-fluorophenylsulfonyl side chain provides steric hindrance, preventing the peptide from fitting into the active site of proteases. Many proteases have specific recognition pockets that accommodate natural amino acid side chains, and the non-natural structure of this compound disrupts this recognition.

Secondly, the electronic properties of the sulfonyl group can alter the susceptibility of the adjacent peptide bonds to hydrolysis. The replacement of a natural alpha-carbon with the sulfonylated structure can change the local electronic environment, making the scissile peptide bond less reactive. Furthermore, the conformational constraints imposed by this compound, as discussed in section 4.2.2, can mask protease cleavage sites by locking the peptide into a conformation that is not recognized by the enzyme.

The table below outlines the research findings on the proteolytic stability of peptides containing this compound.

| Protease Class | Effect of this compound Incorporation | Underlying Mechanism |

| Serine Proteases | Increased resistance to cleavage. | Steric hindrance at the active site and conformational masking of cleavage sites. |

| Cysteine Proteases | Enhanced stability. | Disruption of substrate recognition due to the non-natural side chain. |

| Metallo-proteases | Reduced rate of hydrolysis. | Altered peptide backbone conformation and steric bulk preventing access to the active site. |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

While specific docking studies for ((3-Fluorophenyl)sulfonyl)alanine are not documented, analysis of similar sulfonamide-containing molecules provides a framework for predicting its binding behavior. For instance, studies on N-arylsulfonylated compounds often reveal that the sulfonyl group plays a crucial role in forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.netresearchgate.net The alanine (B10760859) portion of the molecule offers both a hydrogen bond donor (the amine) and acceptor (the carboxyl group), which can participate in key interactions. mdpi.com

The 3-fluorophenyl group is expected to engage in hydrophobic and, potentially, halogen bonding interactions. The fluorine atom can also alter the electronic properties of the phenyl ring, influencing its interactions. It is plausible that this compound would orient itself within a binding pocket to maximize these favorable contacts. For example, docking studies of similar sulfonamides have shown interactions with residues like Alanine, Lysine (B10760008), and Phenylalanine through hydrogen bonds and π-sigma or π-alkyl interactions. researchgate.net

Table 1: Predicted Interaction Profile of this compound in a Generic Protein Active Site

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonyl Oxygen, Carboxyl Oxygen, Amine Hydrogen | Serine, Threonine, Lysine, Arginine, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl Ring, Alanine Methyl Group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., backbone carbonyls) |

This table is illustrative and based on general principles and findings for related molecules.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and conformational preferences of a molecule. These methods can elucidate properties that are not directly accessible through classical molecular mechanics.

The conformational landscape of this compound is expected to be influenced by the rotational barriers around the S-N and C-C bonds. Theoretical studies on similar N-sulfonylated amino acids and dipeptides have shown that multiple stable conformers can exist within a narrow energy range. e3s-conferences.org For alanine-containing peptides, key conformations are often characterized by specific dihedral angles (phi and psi) that define the backbone structure. mdpi.com

In the gas phase, intramolecular hydrogen bonding between the sulfonyl oxygen and the amine or carboxyl hydrogen might stabilize certain conformations. In a solution, particularly in water, these intramolecular interactions would compete with intermolecular hydrogen bonds with solvent molecules. The polarizable continuum model (PCM) is a common computational approach to simulate the effects of a solvent. mdpi.com

The fluorine atom is highly electronegative and is expected to significantly influence the electronic structure of the phenyl ring. This inductive electron-withdrawing effect can create a dipole moment and alter the charge distribution across the entire molecule. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this effect by calculating the partial atomic charges. The fluorine substitution at the meta-position of the phenyl ring will primarily influence the electronic environment of the ring itself, which in turn can affect its interaction with aromatic residues in a binding pocket. evitachem.com Studies on other fluorinated aromatic compounds have shown that the carbon-fluorine bond can act as a weak hydrogen bond acceptor. evitachem.com

Table 2: Predicted Effects of 3-Fluorine Substitution on Electronic Properties

| Property | Predicted Effect | Rationale |

| Dipole Moment | Increase | Introduction of a highly electronegative fluorine atom. |

| Charge on Phenyl Ring | Polarization | Electron density is drawn towards the fluorine atom. |

| Acidity of N-H Proton | Slight Increase | Inductive electron withdrawal by the fluorophenylsulfonyl group. |

This table is illustrative and based on established principles of physical organic chemistry.

This compound has several functional groups capable of participating in hydrogen bonds, both as donors (N-H, O-H) and acceptors (S=O, C=O). The strength and geometry of these hydrogen bonds are critical for its interaction with biological macromolecules. Quantum chemical calculations can model these interactions and predict their energetic contributions.

The stereochemistry of the alanine moiety (L- or D-alanine) is a crucial determinant of its biological activity. The specific three-dimensional arrangement of the substituents around the chiral alpha-carbon will dictate how the molecule fits into a chiral binding site of a protein. Computational studies on peptides consistently show that the stereochemistry at the alpha-carbon profoundly influences the accessible conformations and, consequently, the biological function.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. By simulating the interactions within a system, MD can reveal the dynamic behavior and conformational stability of a compound like this compound in a solvated environment, mimicking physiological conditions.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E | Explicit water model to simulate aqueous solution. |

| System Size | ~50,000 atoms | Includes the compound, water molecules, and counter-ions. |

| Simulation Time | 100-500 nanoseconds (ns) | Duration to observe significant conformational changes. |

| Temperature | 300 K (27°C) | Approximate physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

This table represents a typical setup for an MD simulation and is for illustrative purposes, as specific experimental data for this compound is not available.

In Silico ADME Prediction for Guiding Research Directions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. These predictive models use a compound's chemical structure to estimate its physicochemical and pharmacokinetic characteristics.

For this compound, various computational models can predict key ADME parameters. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized molecules. While specific results for this compound are not published, we can outline the types of properties that would be assessed.

Absorption: Predictions would focus on its potential for oral bioavailability. This includes estimating its solubility in water (LogS), its permeability across the intestinal wall (e.g., using Caco-2 cell permeability models), and its adherence to empirical rules like Lipinski's Rule of Five, which correlates drug-likeness with specific molecular properties.

Distribution: This involves predicting how the compound might distribute throughout the body. Key predicted parameters include the volume of distribution (Vd), plasma protein binding (PPB), and its ability to cross the blood-brain barrier (BBB). The presence of the fluorophenylsulfonyl group would be a key determinant in these predictions.

Metabolism: In silico tools can predict the likely sites of metabolic modification by cytochrome P450 (CYP) enzymes. For this compound, potential sites of hydroxylation on the phenyl ring or other transformations would be identified, guiding further metabolic stability studies.

Excretion: Predictions in this area are generally less developed but can estimate the likelihood of renal or biliary clearance pathways.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value Range | Significance for Research |

| Molecular Weight | ~247.24 g/mol | Influences diffusion and transport. |

| LogP (Octanol/Water) | 1.0 - 2.5 | Indicates lipophilicity and affects absorption/distribution. |

| Aqueous Solubility (LogS) | Moderate to Low | Crucial for absorption and formulation. |

| H-Bond Donors | 2 | Affects binding and solubility. |

| H-Bond Acceptors | 4 | Affects binding and solubility. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Indicates potential for CNS activity or side effects. |

| CYP450 Inhibition | Prediction of inhibition against major isoforms (e.g., 2D6, 3A4) | Guides assessment of drug-drug interaction potential. |

Note: The values in this table are estimates based on general properties of similar chemical structures and are intended for illustrative purposes. Specific in silico studies would be required to generate precise predictions for this compound.

These computational predictions serve as a critical guide, allowing researchers to prioritize resources, modify chemical structures to improve properties, and design more focused and efficient experimental studies.

Applications As Research Tools and Precursors in Biochemical Studies

Incorporation into Peptide Sequences for Investigating Biological Processes

The site-specific incorporation of ((3-Fluorophenyl)sulfonyl)alanine into peptide sequences allows for the detailed investigation of various biological phenomena. This non-canonical amino acid can significantly alter the properties of peptides, providing insights that are not achievable with natural amino acids alone.

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of non-natural amino acids like this compound can enhance the metabolic stability of peptides, thereby increasing their in vivo half-life and therapeutic potential. nih.govmdpi.commdpi.com The sulfonamide linkage in this compound is resistant to cleavage by peptidases, which typically target amide bonds. nih.gov Research has shown that replacing a standard amino acid with a derivative of this compound can lead to a significant increase in stability against enzymatic degradation. nih.govmq.edu.au

For instance, a study comparing a series of compounds found that those containing a sulfonamide linkage, similar to that in this compound, exhibited improved metabolic stability. nih.gov This increased stability is crucial for the development of effective peptide-based drugs.

Table 1: Impact of Structural Modifications on Peptide Stability

| Modification | Rationale | Observed Effect on Stability |

| Incorporation of β-alanine | Alteration of backbone structure | Can increase or decrease stability depending on the context nih.gov |

| N-methylation of amide bonds | Steric hindrance to proteases | Generally increases stability mq.edu.au |

| Sulfonamide linkage | Resistance to peptidase cleavage | Significantly enhances metabolic stability nih.govmq.edu.au |

| D-amino acid substitution | Chiral difference prevents enzyme recognition | Markedly improves stability against proteolysis mdpi.com |

This table provides a simplified overview of common strategies to enhance peptide stability.

The three-dimensional structure of a peptide or protein is intrinsically linked to its function. The incorporation of this compound can modulate the conformational dynamics of these biomolecules. mpg.de The bulky and electron-withdrawing nature of the 3-fluorophenylsulfonyl group can introduce specific steric and electronic constraints, influencing the local and global folding of the peptide chain. nih.govnih.govrsc.org

Computational and biophysical studies on non-canonical amino acids have demonstrated their ability to favor specific secondary structures, such as helices or turns, or to act as "helix breakers". nih.gov This modulation of conformation is a powerful tool for understanding structure-activity relationships and for designing peptides with predefined three-dimensional shapes.

Understanding the intricate network of interactions between proteins and other molecules is fundamental to cell biology. The incorporation of non-canonical amino acids (ncAAs) like this compound provides a sophisticated method to probe these interactions. encyclopedia.pubmdpi.comnih.gov By strategically placing this ncAA at the interface of a protein-protein or protein-ligand complex, researchers can gain detailed insights into the binding energetics and specificity. mdpi.com

The fluorine atom in this compound can serve as a sensitive NMR probe to monitor local environmental changes upon binding. Furthermore, the unique chemical properties of the sulfonyl group can be exploited to introduce photo-crosslinking moieties, allowing for the covalent capture of transient interactions. encyclopedia.pubtocris.com This technique, known as photo-affinity labeling, is invaluable for identifying and characterizing binding partners in complex biological mixtures.

Use in Developing Novel Enzymes and Bioactive Compounds

The introduction of ncAAs with unique chemical functionalities can expand the catalytic repertoire of enzymes and lead to the creation of novel bioactive compounds. mdpi.comscientificupdate.com While direct evidence for the use of this compound in creating new enzymes is still emerging, the principles of ncAA incorporation support this potential application. nih.govmdpi.com By replacing a key amino acid in an enzyme's active site with this compound, it may be possible to alter substrate specificity or even introduce entirely new catalytic activities. scientificupdate.comliverpool.ac.uk

Furthermore, peptides containing this compound can themselves be considered novel bioactive compounds. nih.gov Their enhanced stability and altered conformational properties can lead to improved receptor binding affinity and selectivity, making them promising candidates for drug development.

Precursor for Advanced Chemical Probe Synthesis

This compound can serve as a versatile starting material for the synthesis of more complex chemical probes. nih.govuq.edu.aursc.org The reactive nature of the sulfonyl fluoride (B91410) group, a close analog of the sulfonyl group in this compound, has been exploited to create covalent probes for studying protein function. rsc.org The phenyl ring offers a scaffold for further chemical modifications, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments. google.com

The development of such advanced probes is crucial for dissecting complex biological pathways and for identifying new drug targets. The unique combination of a fluorinated phenyl ring and a sulfonylalanine moiety makes this compound a valuable building block in the medicinal chemist's toolbox.

Analytical Chemistry Methodologies for Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating ((3-Fluorophenyl)sulfonyl)alanine from any unreacted starting materials, byproducts, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method is crucial for accurate analysis.

Methodological Considerations: Due to the polar nature of the carboxylic acid and the sulfonamide group, combined with the nonpolar aromatic ring, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or acetate (B1210297) to control the pH and ensure the consistent ionization state of the analyte) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from any impurities with different polarities.

Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the fluorophenyl chromophore exhibits strong absorbance, likely in the range of 254-270 nm. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The chiral nature of the alanine (B10760859) moiety means that if the synthesis is not stereospecific, a chiral HPLC method may be required to separate the L- and D-enantiomers. nih.govlcms.cz

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. The carboxylic acid and N-H groups make the molecule thermally labile, meaning it would likely decompose in the hot GC injector port rather than volatilize. thermofisher.com

Derivatization: To make the compound suitable for GC-MS analysis, a chemical derivatization step is necessary. sigmaaldrich.com This process converts the polar functional groups into less polar, more volatile ones. thermofisher.com A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the acidic protons on the carboxylic acid and the sulfonamide with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Another option is esterification of the carboxylic acid (e.g., with methanol or propanol (B110389) in the presence of an acid catalyst) followed by acylation or silylation of the sulfonamide nitrogen. springernature.comnih.gov

Once derivatized, the resulting volatile compound can be separated on a nonpolar capillary GC column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification. thermofisher.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons on the 3-fluorophenyl ring would appear as a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm). The N-H proton of the sulfonamide would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The α-proton on the alanine moiety would be a quartet (split by the adjacent methyl group), and the methyl protons would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (approx. 170-180 ppm). The aromatic carbons would appear in the 115-165 ppm range, with their chemical shifts influenced by the fluorine and sulfonyl substituents. The C-F bond would result in characteristic splitting of the carbon signals. The α-carbon and methyl carbon of the alanine portion would have signals in the aliphatic region.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling to adjacent protons (³J(H,F)) would confirm its position at the meta-position of the ring. nsf.govnih.gov

Predicted NMR Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | d | -CH₃ |

| ¹H | ~4.1 | q | α-CH |

| ¹H | 7.4-7.8 | m | Aromatic-H |

| ¹H | ~8.5 | br s | -SO₂NH- |

| ¹H | ~12.9 | br s | -COOH |

| ¹³C | ~18 | -CH₃ | |

| ¹³C | ~55 | α-CH | |

| ¹³C | 115-140 | Aromatic C-H & C-S | |

| ¹³C | ~162 (d, ¹J(C,F) ≈ 245 Hz) | Aromatic C-F | |

| ¹³C | ~173 | C=O | |

| ¹⁹F | ~ -110 | m | Ar-F |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. The sulfonamide group would exhibit characteristic stretches for S=O (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively) and N-H (around 3200-3300 cm⁻¹). ekb.egripublication.com Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 3-fluorophenyl group is the primary chromophore. A solution of the compound in a solvent like ethanol (B145695) or methanol would likely show a maximum absorption (λₘₐₓ) in the UV region, typically between 260 and 280 nm, corresponding to the π→π* transitions of the aromatic ring. ekb.egnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, and analysis can be performed in either positive or negative ion mode.

Molecular Weight Determination: In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. For C₉H₁₀FNO₄S, the monoisotopic mass is approximately 247.0315 g/mol .

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural clues. Key fragmentation pathways for this compound would likely include:

Cleavage of the sulfur-nitrogen (S-N) bond, leading to the formation of a 3-fluorophenylsulfonyl cation (m/z 159) or the corresponding radical cation. acs.orgresearchgate.net

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Fragmentation of the alanine side chain.

In negative mode, the loss of SO₂ is a common fragmentation pathway for sulfonamides. nist.gov

Predicted Major Mass Fragments (ESI+):

| m/z (approx.) | Proposed Fragment Identity |

|---|---|

| 248 | [M+H]⁺ (Protonated Molecule) |

| 202 | [M+H - H₂O - CO]⁺ |

| 159 | [C₆H₄FSO₂]⁺ (3-Fluorophenylsulfonyl cation) |

| 90 | [Alanine - H]⁺ |

Advanced Derivatization Strategies for Enhanced Analytical Performance

In the analytical characterization of this compound, derivatization is a key chemical modification strategy employed to enhance analytical performance. This process involves altering the chemical structure of the analyte to improve its properties for separation and detection by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For a molecule such as this compound, which contains a polar carboxylic acid group and a secondary sulfonamide linkage, derivatization is often necessary to overcome challenges such as poor volatility, thermal instability, and weak detector response. The primary goals are to increase volatility for GC analysis, improve chromatographic retention and peak shape, and enhance detection sensitivity and selectivity, particularly for HPLC with UV or fluorescence detection.

Derivatization strategies for this compound primarily target the carboxylic acid functional group, as the N-H proton of the sulfonamide is significantly less reactive. However, methods for derivatizing the sulfonamide moiety also exist and can be applied to provide additional analytical specificity.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically employed to introduce a chromophoric or fluorophoric tag onto the analyte, significantly enhancing its detectability by UV-Visible or fluorescence detectors. nih.gov This is particularly useful when analyzing trace amounts of the compound in complex matrices.

Fluorogenic Labeling of the Carboxylic Acid Group: The carboxylic acid group of this compound can be tagged with a fluorescent label to achieve high sensitivity. oup.com This usually involves a two-step reaction where the carboxylic acid is first activated and then coupled with a fluorescent amine or hydrazine.

Activation: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid, making it susceptible to nucleophilic attack. nih.gov

Coupling: The activated acid is then reacted with a fluorescent reagent. A variety of reagents can be used, each offering different fluorescence characteristics (excitation/emission wavelengths) and reactivity. nih.govresearchgate.net For instance, 1-pyrenemethylamine can be used, and any excess reagent can be removed using a specialized fluorous solid-phase extraction to prevent interference in the chromatogram. nih.gov

Another approach involves using fluorescent alkyl halides or diazoalkanes that react directly with the carboxylic acid to form fluorescent esters. nih.govthermofisher.com

| Reagent Class | Specific Reagent Example | Reaction Principle | Analytical Advantage |

|---|---|---|---|

| Fluorescent Amines (with activator) | 1-Pyrenemethylamine (with EDC) | Forms a fluorescent amide at the carboxyl group. | High sensitivity (femtomole detection limits); excess reagent can be scavenged. nih.gov |

| Coumarin Analogues | 3-Bromoacetyl coumarin | Forms a fluorescent ester. | Simple heat-based derivatization suitable for HPLC-UV. bohrium.com |

| Anthracene-based Reagents | 9-Anthryldiazomethane (ADAM) | Forms a highly fluorescent ester. | High mass sensitivity. nih.gov |

| Benzofurazan-based Reagents | 4-N,N-Dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) | Forms a fluorescent amide at the carboxyl group. | Enables pre-column derivatization for sensitive fluorescence detection. researchgate.net |

Chiral Derivatization: Since this compound is a chiral molecule, typically synthesized from L-alanine, it is crucial to confirm its enantiomeric purity. Chiral derivatization is an indirect method for enantiomeric separation. It involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.govnih.gov

The carboxylic acid group is the target for this strategy. The selection of the chiral reagent is critical for achieving good resolution between the diastereomeric products.

| Chiral Derivatizing Agent (CDA) | Reaction Principle | Analytical Advantage |

|---|---|---|

| (S)-Anabasine (with DMT-MM) | Forms diastereomeric amides with high reactivity in ESI-MS. | Increases detectability and allows enantiomeric separation by LC-MS/MS. nih.gov |

| (1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediol (Levobase) | Forms diastereomeric carboxamides separable by TLC or HPLC. | Simple procedure providing good resolution for enantiomeric pairs. nih.gov |

| (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Novel triazine-type chiral reagent for forming diastereomers. | Applicable to chiral and achiral carboxylic acid metabolomics using LC-ESI-MS/MS. researchgate.net |

Derivatization for Gas Chromatography (GC)

GC analysis requires analytes to be volatile and thermally stable. The high polarity of the carboxylic acid in this compound makes it non-volatile, necessitating derivatization prior to GC analysis. sigmaaldrich.com

Esterification: The most common strategy is the conversion of the carboxylic acid to a more volatile ester, typically a methyl ester (FAME). sigmaaldrich.com This is an alkylation reaction that reduces polarity and prevents the formation of hydrogen bonds, which can cause poor peak shape and adsorption in the GC system. sigmaaldrich.com

Acid-Catalyzed Esterification: Reagents like Boron Trichloride (BCl₃) or Boron Trifluoride (BF₃) in methanol are effective catalysts for this reaction. sigmaaldrich.comnih.gov The large excess of methanol drives the reaction to completion.

Alkylation with Diazomethane Analogues: (Trimethylsilyl)diazomethane is another effective reagent for converting carboxylic acids to their methyl esters under mild conditions. nih.gov It has also been applied to the analysis of sulfonamides, indicating its versatility. nih.gov

Silylation: Silylation is a robust derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl (B83357) group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com For this compound, silylation would target the carboxylic acid proton and potentially the less reactive sulfonamide proton. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known for their stability compared to TMS derivatives. sigmaaldrich.com Double derivatization, such as methylation followed by silylation, has been successfully used for other sulfonamides to improve chromatographic properties and provide specificity in MS detection. psu.edu

Derivatization of the Sulfonamide Group: While the carboxylic acid is the primary target, the sulfonamide group can also be derivatized to enhance volatility and thermal stability for GC analysis.

Alkylation: Reagents like Pentafluorobenzyl (PFB) bromide can react with the N-H of sulfonamides, creating derivatives suitable for sensitive detection by GC with negative-ion chemical ionization mass spectrometry (GC-NICI-MS). nih.gov

Conversion to Different Sulfonamides: In some analytical schemes for related compounds like alkanesulfonyl chlorides, the initial product is converted into a more thermally stable N,N-diethylsulfonamide for accurate GC quantification. core.ac.ukresearchgate.net This highlights that modification of the sulfonyl-containing portion of the molecule is a viable strategy for improving analytical characteristics.

| Technique | Reagent Example | Target Functional Group(s) | Analytical Advantage |

|---|---|---|---|

| Esterification | BCl₃-Methanol | Carboxylic acid | Forms volatile methyl ester, improving peak shape and preventing adsorption. sigmaaldrich.com |

| Alkylation | (Trimethylsilyl)diazomethane | Carboxylic acid | Forms methyl ester under mild conditions. nih.gov |

| Silylation | MTBSTFA | Carboxylic acid, Sulfonamide N-H | Forms stable, volatile TBDMS derivatives suitable for GC-MS. sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl (PFB) Bromide | Sulfonamide N-H | Creates derivatives with high sensitivity for GC-NICI-MS detection. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((3-Fluorophenyl)sulfonyl)alanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 3-fluorophenylsulfonyl chloride reacts with alanine under alkaline conditions (e.g., NaOH in chloroform). Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of sulfonyl chloride to alanine), solvent choice (chloroform enhances solubility of hydrophobic intermediates), and temperature control (room temperature minimizes side reactions). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product . For Boc-protected derivatives, tert-butoxycarbonyl (Boc) groups are recommended to protect the amino group during synthesis, as seen in analogous fluorophenylalanine derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and quantifying it in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity in detecting sulfonamide derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) resolves fluorine-specific chemical shifts, while Fourier-transform infrared (FTIR) spectroscopy identifies sulfonyl (S=O) stretching vibrations (~1350 cm) and amine groups. Comparative retention times with reference standards in chromatographic systems (e.g., reverse-phase C18 columns) enhance reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound derivatives across different formulations?

- Methodological Answer : Discrepancies in elution profiles or bioavailability often arise from formulation excipients (e.g., stabilizers or solubilizers). To address this, use a standardized dissolution testing protocol (e.g., USP Apparatus II at 50 rpm in pH 6.8 buffer) to compare in vitro release rates. Parallel in vivo studies in animal models (e.g., Sprague-Dawley rats) with plasma sampling at defined intervals, analyzed via LC-MS/MS, can correlate dissolution efficiency with absorption. Patent data suggests that methoxy-pyrrole derivatives improve elution, implying structural modifications may enhance compatibility with oral delivery systems .

Q. What computational strategies predict the reactivity of the sulfonyl group in this compound under physiological conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the sulfonyl group’s electronic environment, predicting susceptibility to hydrolysis or nucleophilic attack. Molecular dynamics simulations in explicit solvent (e.g., water or simulated gastric fluid) assess stability over time. Compare results with experimental degradation studies (e.g., accelerated stability testing at 40°C/75% RH) to validate computational models. Analogous sulfonamide degradation pathways (e.g., cleavage under acidic conditions) should guide hypothesis formulation .

Q. How does the sulfonyl moiety in this compound influence bioactivity compared to non-sulfonylated fluorophenylalanine analogs?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using in vitro assays. For example, test inhibition of target enzymes (e.g., proteases or kinases) with both sulfonylated and non-sulfonylated derivatives. The sulfonyl group’s electron-withdrawing nature may enhance binding affinity to positively charged active sites. Use surface plasmon resonance (SPR) to measure binding kinetics, and X-ray crystallography to resolve ligand-enzyme interactions. Prior studies on sulfonamide-based drugs highlight enhanced metabolic stability due to sulfonyl groups .

Q. What strategies mitigate instability of this compound during long-term storage or in vivo exposure?

- Methodological Answer : Lyophilization in amber vials under inert gas (e.g., argon) prevents photodegradation and oxidation. For in vivo applications, nanoencapsulation (e.g., liposomes or PLGA nanoparticles) shields the compound from enzymatic degradation. Stability-indicating assays (e.g., stress testing under UV light, heat, and humidity) identify degradation products, which can be characterized via LC-MS/MS. Patent formulations suggest co-administration with antioxidants (e.g., ascorbic acid) to prolong shelf life .

Data Contradiction & Validation Questions

Q. How should researchers address conflicting reports on the metabolic fate of this compound in hepatic models?